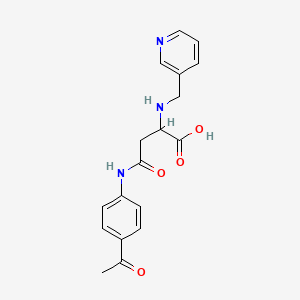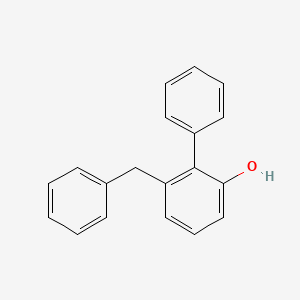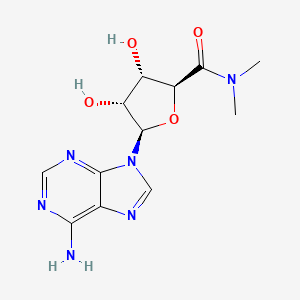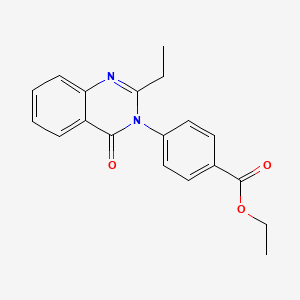
Benzylbiphenylol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Benzylbiphenylol can be synthesized through several methods. One commonly used method involves the condensation of O-nitrobenzaldehyde and benzaldehyde . The reaction is typically carried out under basic conditions to produce this compound along with some by-products. Another method involves the reduction of benzil or benzoin using specific catalysts and reaction conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzylbiphenylol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzylbiphenylol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of Benzylbiphenylol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Benzylbiphenylol can be compared with other similar compounds, such as:
Biphenyl: A simpler structure without the benzyl alcohol group.
Benzyl alcohol: Lacks the biphenyl structure.
Benzophenone: Contains a carbonyl group instead of the benzyl alcohol group.
The uniqueness of this compound lies in its combination of the biphenyl structure and the benzyl alcohol group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
183905-79-5 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2 |
Clave InChI |
BMMNUXLWZAHXNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)



![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)

![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)

